(Azepan-1-yl)(cyclobutyl)methanone

Description

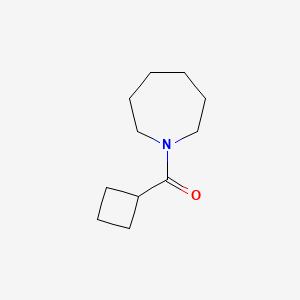

(Azepan-1-yl)(cyclobutyl)methanone is a heterocyclic organic compound characterized by a seven-membered azepane ring linked via a carbonyl group to a cyclobutyl moiety. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol . The compound is identified by CAS number 648890-23-7 and PubChem CID 413471, and it is also known as 1H-Azepine, 1-(cyclobutylcarbonyl)hexahydro . The cyclobutyl group introduces steric strain due to its small, four-membered ring structure, which may influence its reactivity and intermolecular interactions.

Properties

CAS No. |

648890-23-7 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

azepan-1-yl(cyclobutyl)methanone |

InChI |

InChI=1S/C11H19NO/c13-11(10-6-5-7-10)12-8-3-1-2-4-9-12/h10H,1-9H2 |

InChI Key |

GVEPJTPCAJHLKU-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2CCC2 |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituents: The target compound’s azepane (7-membered) and cyclobutyl groups contrast with diazepane derivatives (e.g., ), which contain two nitrogen atoms. The 4-methyl substituent in increases molecular weight (196.29 vs. 181.27) and lipophilicity (logP = 0.4491) compared to the target compound .

Steric and Electronic Effects :

- Cyclobutyl’s strain and compact size may reduce steric hindrance compared to cyclohexyl analogs (e.g., ), where bulky substituents suppress spectral peaks in indole derivatives . This suggests the target compound could exhibit distinct NMR or crystallographic behavior.

Physicochemical Properties :

- The diazepane derivative has a logD of -1.0051 , indicating higher hydrophilicity than its logP (0.4491), likely due to ionization at physiological pH. This contrasts with the target compound, whose logP/D values are unreported but inferred to be moderately lipophilic based on its aliphatic structure .

Functional Implications

- Drug Design : The tetrazole analog demonstrates how electron-withdrawing groups enhance binding to targets like enzymes or receptors, whereas the target compound’s simpler structure may favor metabolic stability .

- Solubility and Bioavailability : The diazepane derivative’s low logD suggests better aqueous solubility than the target compound, which could be advantageous for oral absorption.

Preparation Methods

Reaction Mechanism and Conditions

Cyclobutyl carbonyl chloride reacts with azepane via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Triethylamine or potassium carbonate is typically used to neutralize HCl, driving the reaction forward. The process is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 12–24 hours.

Example Procedure

- Dissolve azepane (1.0 equiv) and triethylamine (2.5 equiv) in DCM.

- Add cyclobutyl carbonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling with Cyclobutyl Carboxylic Acid

For laboratories avoiding acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) enable coupling between azepane and cyclobutyl carboxylic acid. This method is advantageous for acid-sensitive substrates.

Optimization and Scope

Reaction efficiency depends on the activation of the carboxylic acid. EDCI/HOBt facilitates the formation of an active ester intermediate, which subsequently reacts with azepane. Dimethylformamide (DMF) is the preferred solvent due to its ability to dissolve both polar and nonpolar reagents.

Example Procedure

- Combine cyclobutyl carboxylic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF.

- Stir at 0°C for 30 minutes.

- Add azepane (1.2 equiv) and stir at room temperature for 24 hours.

- Dilute with ethyl acetate, wash with brine, and purify via recrystallization.

Cyclization of Linear Precursors via Acid Catalysis

Indirect routes involve synthesizing linear precursors followed by cyclization to form the azepane ring. Polyphosphoric acid (PPA) is a robust catalyst for such transformations, as demonstrated in the synthesis of dibenzo[b,e]azepine derivatives.

Stepwise Synthesis and Challenges

A hypothetical pathway entails:

- Preparation of a linear keto-amine precursor (e.g., N-(cyclobutylcarbonyl)aminohexanoic acid).

- Cyclization under acidic conditions to form the azepane ring.

Example Procedure

- Heat the linear precursor (1.0 equiv) in PPA at 100°C for 48 hours.

- Cool, neutralize with NaOH, and extract with chloroform.

- Purify via column chromatography (chloroform/methanol).

Yield : ~60% (estimated from analogous reactions).

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | Azepane, cyclobutyl carbonyl chloride, Et3N | 70–75% | High yield, simple setup | Requires acyl chloride synthesis |

| Carbodiimide Coupling | EDCI, HOBt, DMF | 65–68% | Avoids acyl chlorides | Longer reaction time |

| Acid-Catalyzed Cyclization | PPA, 100°C | ~60% | Forms ring from linear precursors | Harsh conditions, moderate yield |

Challenges and Optimization Strategies

- Acyl Chloride Instability : Cyclobutyl carbonyl chloride is prone to hydrolysis. Synthesis under anhydrous conditions and immediate use are critical.

- Steric Hindrance : The cyclobutyl group’s strain may slow nucleophilic attack. Elevated temperatures (40–50°C) improve reaction rates.

- Purification : Silica gel chromatography effectively separates the product from unreacted azepane or acid byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Azepan-1-yl)(cyclobutyl)methanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using cyclobutane carbonyl chloride and azepane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent) must be optimized to minimize side reactions. Post-synthesis purification should employ column chromatography with hexane/ethyl acetate gradients. Validate purity using HPLC or GC-MS .

- Data Validation : Cross-check spectral data (¹H NMR, ¹³C NMR) against computational predictions (e.g., NIST Chemistry WebBook standards) to confirm structural integrity .

Q. How should researchers handle safety protocols for this compound?

- Risk Mitigation : Classified under EU-GHS as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and protective eyewear. Store in a cool, dry environment away from oxidizers. Emergency protocols include immediate decontamination and medical consultation .

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste management services .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : ¹³C NMR in CDCl₃ resolves carbonyl (δ ~208 ppm) and cyclobutyl/azepane carbons (δ 26–48 ppm). Compare with reference data for analogous methanones .

- HRMS : Confirm molecular ion ([M⁺]) using ESI-TOF; deviations >5 ppm warrant reanalysis .

- IR : Validate ketone C=O stretch (~1700 cm⁻¹) and absence of OH/NH peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study Approach :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MICs against Gram-positive/-negative panels. Address discrepancies by standardizing inoculum size and growth media .

- Anticancer Studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HCT116) using MTT assays. Replicate experiments with caspase inhibitors to confirm apoptosis pathways .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting results from independent studies.

Q. What computational strategies predict the compound’s interaction with enzyme targets?

- Molecular Modeling :

- Docking : Use AutoDock Vina to simulate binding to topoisomerase II or kinases. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Glu).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Correlate RMSD fluctuations with experimental IC₅₀ values .

- Validation : Cross-reference with X-ray crystallography data (if available) for target enzymes .

Q. How can solvent-free synthesis improve the compound’s sustainability profile?

- Green Chemistry Approach :

- Mechanochemical Synthesis : Optimize ball-milling parameters (frequency, duration) to achieve >90% yield without solvents. Monitor reaction progress via in-situ Raman spectroscopy .

- Lifecycle Assessment (LCA) : Compare E-factors (kg waste/kg product) of solvent-free vs. traditional routes using GaBi software .

Contradiction Analysis & Troubleshooting

Q. Why do HPLC purity results conflict with NMR data?

- Root Cause : Co-eluting impurities in HPLC or residual solvents in NMR samples.

- Resolution :

- Use orthogonal methods: Pair reverse-phase HPLC with chiral columns.

- Precipitate impurities via recrystallization (ethanol/water) and reanalyze .

Q. How to address low reproducibility in biological assays?

- Variables to Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.